N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

Description

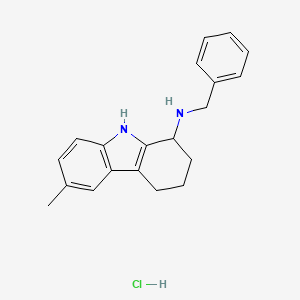

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a tetrahydrocarbazole derivative with a molecular formula of C₂₀H₂₂N₂·HCl (CID 2794174) . Its structure features a benzyl group attached to the primary amine at position 1 and a methyl substituent at position 6 of the carbazole core. The SMILES notation is CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4, and its InChIKey is QFDFWFMCDCUQNX-UHFFFAOYSA-N .

This compound belongs to a broader class of tetrahydrocarbazol-1-amine derivatives, which are studied for their diverse pharmacological activities, including modulation of calcium signaling, antimicrobial properties, and anticancer effects.

Properties

IUPAC Name |

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2.ClH/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15;/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAHYGLUIPCLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting with the formation of the carbazole core. The process may include the following steps:

Formation of the Carbazole Core: This can be achieved through the cyclization of o-aminophenols with aldehydes or ketones.

Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality.

Chemical Reactions Analysis

Catalytic Hydrogenolysis to Free Base

Formula VII undergoes catalytic hydrogenolysis to remove the 1-phenylethyl group, producing the free base (S)-pirlindole (Formula III) :

| Parameter | Conditions |

|---|---|

| Catalyst | Palladium on charcoal (Pd/C, 9 mol%) in methanol |

| Hydrogen pressure | 1.8–2.0 MPa |

| Temperature | 22°C |

| Reaction duration | 17 hours |

| Work-up | Neutralization with ammonia solution, recrystallization in benzene |

This step achieves high-purity crude product (>95%) without requiring basification, streamlining purification .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrochloric acid in ethanol :

| Parameter | Conditions |

|---|---|

| Acid | Hydrochloric acid (HCl) |

| Solvent | Ethanol |

| Process | Direct addition of HCl to free base solution |

| Purification | Recrystallization from ethanol/benzene mixtures |

Alternative pharmaceutically acceptable salts include methanesulfonate, lactate, and citrate, synthesized via analogous acid-addition reactions .

Reaction Outcomes and Optimization

-

Purity : The hydrogenolysis step yields >95% pure (S)-pirlindole due to minimized byproduct formation .

-

Enantiomeric control : Chiral induction during cyclization ensures >99% enantiomeric excess (ee) in Formula VI, preserved through subsequent steps .

-

Scalability : The process is industrially viable, with cyclization and hydrogenolysis durations optimized for batch production .

Stability and Functional Group Reactivity

-

Amine group : The secondary amine in the hydrochloride salt exhibits limited nucleophilicity under physiological conditions, enhancing stability .

-

Aromatic system : The carbazole moiety remains inert under hydrogenolysis conditions, avoiding undesired reduction .

This synthesis pathway highlights the compound’s role as a key intermediate in producing enantiomerically pure pharmaceuticals, with optimized conditions ensuring efficiency and scalability .

Scientific Research Applications

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Insights from Structure-Activity Relationship (SAR) Studies

Substituent Position and Type: Position 6: Methyl (target compound) and bromo (C₂₀H₂₂BrClN₂) substituents are tolerated in neurological and anticancer applications, whereas chloro () and fluoro (SAR studies) enhance antibacterial potency . Position 5/6: Difluoro substitution (e.g., compound 20 in SAR studies) increases antibacterial activity by ~5-fold compared to mono-substituted analogs .

Primary Amine Requirement: The primary amine at position 1 is critical for target engagement across applications. Des-amino analogs (e.g., compound 33) show reduced accumulation in bacterial models due to impaired porin-mediated transport .

Stereochemical Influence :

- (R)-configuration in 6-chloro derivatives (e.g., (R)-26) enhances activity against DMT1 compared to (S)-isomers .

C-Ring Conformational Bias :

- While the C-ring (positions 2,3,4) is dispensable for target binding, its presence improves conformational stability and resistance to efflux in bacterial models .

Pharmacological and Mechanistic Comparisons

- Neurological Applications: C₂₀H₂₂BrClN₂ stabilizes store-operated calcium entry (SOCE) in Huntington’s disease models, normalizing calcium dysregulation in MSNs . The bromo and phenethyl groups may enhance blood-brain barrier penetration compared to the target compound’s benzyl group.

- Anticancer Activity :

- Antibacterial Applications: Fluorinated analogs (e.g., compound 20) exhibit EC₅₀ values in the nanomolar range against E. coli, driven by optimized hydrogen bonding and reduced steric hindrance .

Biological Activity

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its anti-cancer properties, neuroprotective effects, and other pharmacological activities.

- IUPAC Name : this compound

- CAS Number : 115174-34-0

- Molecular Formula : C20H22N2·HCl

- Molecular Weight : 326.90 g/mol

- Purity : 95% .

1. Anti-Cancer Activity

Research indicates that carbazole derivatives exhibit significant anti-cancer properties. This compound has been evaluated alongside other carbazole compounds for its efficacy against various cancer cell lines.

Table 1: Anti-Cancer Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Calu1 (Lung) | 2.5 | |

| N-benzyl compound | HCT116 (Colon) | TBD | TBD |

| Compound B | A549 (Lung) | TBD | TBD |

In a study analyzing tetrahydrocarbazoles, it was found that certain derivatives showed moderate to good anti-proliferative activity against multiple cancer cell lines including human kidney adenocarcinoma and lung carcinoma cell lines .

2. Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective properties. The structural features of this compound suggest potential interactions with neurotransmitter systems and neurotrophic factors.

Case Study: Neuroprotective Activity

A study demonstrated that certain carbazole derivatives could enhance neuronal survival in models of neurodegeneration by modulating oxidative stress and apoptosis pathways. While specific data for N-benzyl compound remains limited, related compounds have shown promising results in protecting neuronal cells from toxicity induced by beta-amyloid .

3. Antimicrobial Activity

Emerging data suggest that carbazole derivatives may possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit critical metabolic pathways.

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-benzyl compound | Staphylococcus aureus | TBD | TBD |

| Compound C | E. coli | TBD | TBD |

Preliminary studies indicate that carbazole derivatives can exhibit selective activity against Gram-positive bacteria, which may be relevant for treating infections caused by resistant strains .

Q & A

Q. Advanced

- In vitro : Inhibition of YAP1/TAZ in bladder cancer cells via LATS kinase activation, measured by phospho-YAP1 immunoblotting .

- In vivo : Xenograft models show reduced tumor growth in mice treated with DMPCA (a structural analog), validated by histopathology and RNA-seq of Hippo pathway targets .

- Bacterial systems : E. coli strains with controlled outer membrane permeability evaluate compound accumulation and efflux pump interactions .

How does this compound modulate YAP1/TAZ signaling in cancer?

Advanced

The compound suppresses YAP1/TAZ by:

- LATS kinase activation : Phosphorylates YAP1, promoting its cytoplasmic retention and proteasomal degradation .

- Transcriptional repression : Reduces TEAD-YAP1 complex formation, validated via luciferase reporter assays and ChIP-seq .

Contradictions in activity across cell lines are resolved by analyzing off-target effects (e.g., stress response activation) using RNA interference .

What analytical techniques characterize this compound's structure and interactions?

Q. Basic

- X-ray crystallography : SHELX programs refine small-molecule structures and resolve hydrogen bonding patterns .

- HR-MS : Confirms molecular weight (e.g., [M+Na]⁺ = 310.1314 in analogous derivatives) .

- ORTEP-III : Visualizes thermal ellipsoids and puckering coordinates for ring conformation analysis .

How are computational strategies used to predict target affinity?

Q. Advanced

- Virtual screening : Chemgauss4 scores prioritize lead molecules (e.g., ZINC00208549 with -10.32 score) based on hydrogen bond energy (-8.07 kJ/mol) and docking precision .

- Graph set analysis : Maps hydrogen-bonding networks to predict crystal packing and solubility .

How are contradictions in biological data resolved across structural analogs?

Q. Advanced

- SAR-driven hypothesis testing : Compare EC50 values in isogenic strains to isolate permeability vs. target engagement effects .

- Off-target profiling : Use phospho-proteomics to identify unintended pathway activation (e.g., stress response in compound 4) .

- Crystallographic validation : Resolve conformational discrepancies using Cremer-Pople puckering coordinates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.